Propyl Furan-3-carboxylate
CAS No.: 156741-78-5
Cat. No.: VC21093369
Molecular Formula: C8H10O3
Molecular Weight: 154.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 156741-78-5 |
---|---|
Molecular Formula | C8H10O3 |
Molecular Weight | 154.16 g/mol |
IUPAC Name | propyl furan-3-carboxylate |
Standard InChI | InChI=1S/C8H10O3/c1-2-4-11-8(9)7-3-5-10-6-7/h3,5-6H,2,4H2,1H3 |
Standard InChI Key | QJVRWIIQIYTFEF-UHFFFAOYSA-N |
SMILES | CCCOC(=O)C1=COC=C1 |
Canonical SMILES | CCCOC(=O)C1=COC=C1 |
Boiling Point | 210.9 °C |
Introduction
Chemical Structure and Properties
Propyl Furan-3-carboxylate (CAS No. 156741-78-5) is classified as a furan derivative featuring a furan ring structure with a carboxylate group at position 3 and a propyl ester. Its structural characteristics contribute to its potential utility in various chemical and biological applications .
Physical and Chemical Identifiers
The compound has specific identifiers that distinguish it from other organic molecules, as outlined in Table 1.
Table 1: Chemical Properties and Identifiers of Propyl Furan-3-carboxylate
Property | Value |
---|---|
CAS Number | 156741-78-5 |
Molecular Formula | C8H10O3 |
Molecular Weight | 154.16 g/mol |
PubChem CID | 3792304 |
InChI | InChI=1S/C8H10O3/c1-2-4-11-8(9)7-3-5-10-6-7/h3,5-6H,2,4H2,1H3 |
InChIKey | QJVRWIIQIYTFEF-UHFFFAOYSA-N |
SMILES | CCCOC(=O)C1=COC=C1 |
The structure consists of a five-membered furan ring (an aromatic heterocycle containing one oxygen atom) with a carboxylate group attached at the 3-position and esterified with propanol to form a propyl ester. The aromatic furan ring contributes to the compound's stability while the ester group influences its reactivity and physical properties.
Synthesis Methods
Esterification Reaction
The most common method for synthesizing Propyl Furan-3-carboxylate involves the esterification of furan-3-carboxylic acid with propanol. This reaction typically requires an acid catalyst such as sulfuric acid or coupling agents that facilitate ester bond formation.
The general reaction scheme can be represented as:
Furan-3-carboxylic acid + Propanol → Propyl Furan-3-carboxylate + Water
This esterification follows a standard Fischer esterification mechanism where the carboxylic acid is first activated, followed by nucleophilic attack by the alcohol (propanol), resulting in the formation of the ester bond after elimination of water.
Alternative Synthesis Routes
Recent advancements in the synthesis of polysubstituted furans may provide alternative routes for preparing functionalized furans, including Propyl Furan-3-carboxylate. These methods include transition-metal catalyzed approaches, transition metal-free reactions, and photochemical processes that could potentially offer improved yields or selectivity .
Biological Activities
Research on furan derivatives similar to Propyl Furan-3-carboxylate has revealed various biological activities that contribute to their pharmaceutical potential.
Antimicrobial Properties
Studies have demonstrated that furan derivatives, including those structurally similar to Propyl Furan-3-carboxylate, can exhibit significant antimicrobial effects against various pathogens. This activity suggests potential applications in developing new antibacterial or antifungal agents, particularly important in the context of increasing antimicrobial resistance.
Applications
Pharmaceutical Applications
Propyl Furan-3-carboxylate has potential applications in pharmaceutical development due to its structural characteristics that may contribute to bioactivity. The compound could serve as:
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A building block for more complex drug molecules
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A pharmacophore in compounds designed to interact with specific biological targets
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An intermediate in the synthesis of bioactive compounds
The furan ring is a common structural motif found in numerous pharmaceutical compounds, making derivatives like Propyl Furan-3-carboxylate valuable in medicinal chemistry research.
Agrochemical Applications
Beyond pharmaceutical applications, Propyl Furan-3-carboxylate shows promise in agrochemical development. Its properties may be suitable for use in formulations aimed at pest control or plant growth regulation. The specific mechanisms through which it might function in agricultural contexts could include:
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Disruption of pest metabolism or reproduction
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Modulation of plant growth pathways
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Protection against plant pathogens
Comparative Analysis with Related Compounds
Comparison with Methyl Furan-3-carboxylate
Examining Propyl Furan-3-carboxylate alongside structurally similar compounds provides insight into how subtle structural differences affect chemical and biological properties.
Table 2: Comparison of Propyl Furan-3-carboxylate and Methyl Furan-3-carboxylate
Feature | Propyl Furan-3-carboxylate | Methyl Furan-3-carboxylate |
---|---|---|
CAS Number | 156741-78-5 | 13129-23-2 |
Molecular Formula | C8H10O3 | C6H6O3 |
Molecular Weight | 154.16 g/mol | 126.11 g/mol |
Ester Group | Propyl | Methyl |
Hazard Statements | Not fully documented | H225-H315-H319-H335 |
The primary structural difference between these compounds is the length of the alkyl chain in the ester group (propyl versus methyl). This variation affects physical properties such as lipophilicity, which can influence solubility, membrane permeability, and biological distribution .
Relationship to Other Furan Derivatives
While structurally distinct from Propyl Furan-3-carboxylate, more complex furan derivatives like 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) demonstrate the versatility of the furan scaffold in supporting various functional groups . CMPF is notably recognized as a uremic toxin that accumulates in patients with chronic kidney disease, illustrating how structural modifications to the furan core can dramatically alter biological activity .
Future Research Directions
Several promising avenues for future research on Propyl Furan-3-carboxylate include:
Structure-Activity Relationship Studies
Detailed investigations correlating structural modifications of Propyl Furan-3-carboxylate with biological activities could guide the design of more effective compounds for specific applications. Systematic variation of the ester group and substitution patterns on the furan ring might reveal optimal structures for particular biological targets.
Expanded Biological Screening
Comprehensive screening of Propyl Furan-3-carboxylate against a broader range of biological targets could uncover additional activities beyond the currently known antimicrobial effects. This might include testing against cancer cell lines, parasites, or specific enzymes involved in disease processes.
Improved Synthetic Methodologies
Development of more efficient, selective, and environmentally friendly methods for synthesizing Propyl Furan-3-carboxylate could facilitate its production for research and potential commercial applications. Green chemistry approaches might reduce waste and energy consumption in its synthesis.
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